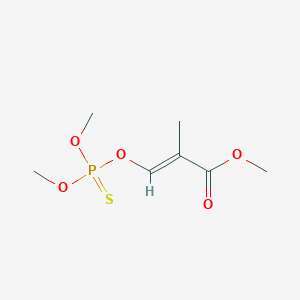

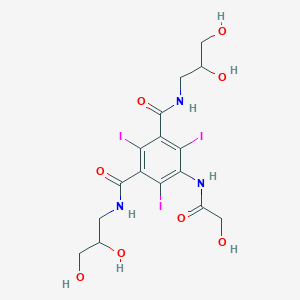

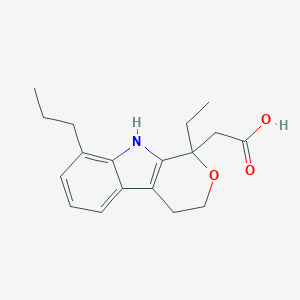

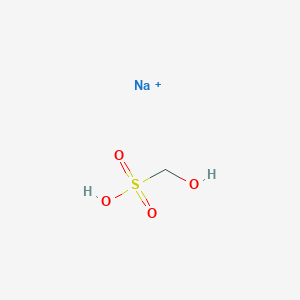

![molecular formula C25H31N5O3 B033427 (S)-2-(N-((2'-(1H-tetrazol-5-il)-[1,1'-bifenil]-4-il)metil)pentanamido)-3-metilbutanoato de metilo CAS No. 137863-17-3](/img/structure/B33427.png)

(S)-2-(N-((2'-(1H-tetrazol-5-il)-[1,1'-bifenil]-4-il)metil)pentanamido)-3-metilbutanoato de metilo

Descripción general

Descripción

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

Aplicaciones Científicas De Investigación

Tratamiento de la Insuficiencia Cardíaca Crónica

Las investigaciones han demostrado que la valsartán puede ser eficaz para tratar la insuficiencia cardíaca crónica. Al bloquear la acción de la angiotensina II, puede mejorar la función cardíaca y reducir las tasas de hospitalización para los pacientes con insuficiencia cardíaca .

Optimización de la Síntesis

El compuesto se utiliza en el desarrollo de rutas sintéticas optimizadas para la producción de valsartán. Técnicas como la síntesis en flujo continuo se han aplicado para crear precursores de valsartán con alto rendimiento, lo cual es crucial para la fabricación farmacéutica a gran escala .

Investigación en Enfermedades Cardiovasculares

El éster metílico de valsartán se utiliza en la investigación de enfermedades cardiovasculares, particularmente en la comprensión de los mecanismos de acción de los ARB y su papel en la salud cardiovascular. Esta investigación contribuye al desarrollo de nuevas estrategias terapéuticas .

Comparación Analítica

En química analítica, el éster metílico de valsartán sirve como un compuesto de referencia para el desarrollo y la calibración de métodos. Se utiliza en pruebas de control de calidad para garantizar la exactitud y precisión de los métodos analíticos .

Combinaciones Farmacéuticas

La valsartán se combina a menudo con otros medicamentos para tratar diversas afecciones cardiovasculares. La investigación sobre el éster metílico de valsartán ayuda a formular terapias combinadas efectivas, como con hidroclorotiazida para la hipertensión o con sacubitril para la insuficiencia cardíaca .

Propiedades

IUPAC Name |

methyl (2S)-3-methyl-2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O3/c1-5-6-11-22(31)30(23(17(2)3)25(32)33-4)16-18-12-14-19(15-13-18)20-9-7-8-10-21(20)24-26-28-29-27-24/h7-10,12-15,17,23H,5-6,11,16H2,1-4H3,(H,26,27,28,29)/t23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTNRXYTECQKFO-QHCPKHFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)C(C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)N(CC1=CC=C(C=C1)C2=CC=CC=C2C3=NNN=N3)[C@@H](C(C)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50468616 | |

| Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137863-17-3 | |

| Record name | N-(1-Oxopentyl)-N-((2'-(2H-tetrazol-5-yl)(1,1'-biphenyl)-4-yl)methyl)-L-valine methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137863173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl N-pentanoyl-N-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-L-valinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50468616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(1-OXOPENTYL)-N-((2'-(2H-TETRAZOL-5-YL)(1,1'-BIPHENYL)-4-YL)METHYL)-L-VALINE METHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7BZQ418Z0J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of valsartan methyl ester in the synthesis of valsartan?

A1: Valsartan methyl ester serves as a crucial intermediate in the production of valsartan, a widely used antihypertensive drug. The provided research papers highlight various methods for synthesizing valsartan methyl ester and its subsequent conversion to valsartan. [, , , , , ] One common approach involves the cyclization reaction of N-(1-valeryl)-N-[4-[2-(5-cyan) phenyl] benzyl]-L-valine alkyl ester with sodium azide, ultimately yielding valsartan methyl ester. []

Q2: How does the purity of valsartan methyl ester impact the quality of the final valsartan product?

A2: Research indicates that the purity of valsartan methyl ester directly influences the quality of the final valsartan product. [, ] Impurities present in valsartan methyl ester can carry over during the synthesis process, affecting the chemical and optical purity of the final drug substance. To address this, researchers have developed methods to enhance the purity of valsartan methyl ester, such as salification and purification techniques. [, ] These methods aim to minimize impurities and improve the overall quality and efficacy of valsartan.

Q3: Are there methods for recovering valsartan methyl ester from waste streams generated during valsartan production?

A3: Yes, researchers have developed techniques to recover valuable valsartan methyl ester from waste streams generated during valsartan production. One such method involves recovering valsartan methyl ester from the crystallization mother liquor, a byproduct of the valsartan crystallization process. [] This method utilizes a series of steps, including washing, distillation, extraction, and crystallization, to isolate and purify valsartan methyl ester from the waste stream. This approach contributes to resource efficiency and reduces the environmental impact associated with valsartan manufacturing.

Q4: Can you describe a specific method for preparing high-purity valsartan methyl ester?

A4: One method focuses on preventing the formation of dimeric impurities, which can negatively impact purity. [] The process involves a multi-step synthesis:

Q5: Are there alternative synthetic routes for valsartan methyl ester that offer advantages over traditional methods?

A5: Yes, researchers have explored alternative synthetic approaches for valsartan methyl ester to improve efficiency and reduce environmental impact. One such method utilizes sodium azide as a starting material in an amine-forming reaction catalyzed by tetrazolium salts. [] This approach allows for precise control over the reaction progress, minimizing side reactions and maximizing the yield of valsartan methyl ester. Additionally, this method enables the recovery of unreacted starting materials, further enhancing its efficiency. [] By optimizing reaction conditions and employing a selective catalyst, this alternative route offers a more sustainable and efficient approach compared to conventional methods.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.